molecular formula C22H24N4O3 B2620143 3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1396680-65-1

3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

Cat. No. B2620143
CAS RN: 1396680-65-1
M. Wt: 392.459
InChI Key: HHNWODVCQPQQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Receptor Partial Agonists

Möller et al. (2017) discovered that 1,4-disubstituted aromatic piperazines, when connected to a lipophilic moiety by an appropriate linker such as the pyrazolo[1,5-a]pyridine heterocyclic appendage, led to high-affinity dopamine receptor partial agonists. These compounds show preference for G protein activation over β-arrestin recruitment at dopamine D2 receptors, indicating potential for novel therapeutics in psychotropic medicine, specifically demonstrating antipsychotic activity in vivo (Möller et al., 2017).

Anticonvulsant and Psychotropic Properties

S. Shtrygol et al. (2016) investigated the psychotropic properties of a pyrazolo[3,4-d] pyridine derivative, finding it to possess powerful anticonvulsant activity with a polymodal mechanism of action. The compound displayed sedative, antiamnesic, and weak anxiolytic effects without affecting depressive behavior or muscle tone, indicating its potential for clinical use as an anticonvulsant with minimal side effects (Shtrygol et al., 2016).

Antimicrobial Activity

Okasha et al. (2022) synthesized a compound that exhibited favorable antimicrobial activities similar to reference antimicrobial agents. This suggests its use in developing new antimicrobial therapies, indicating the broader pharmaceutical potential of pyrazolo[1,5-a]pyridine derivatives beyond their neurological and psychological applications (Okasha et al., 2022).

Antitumor Agents

Several studies have explored the antitumor properties of related compounds, indicating their potential in cancer therapy. For instance, compounds with the 3-chloropyridin-2-yl group and those with 3-fluoro-5-substituted phenylpiperazinyl groups have shown significant cytotoxicity in vitro against several tumor cell lines. These findings highlight the promise of pyrazolo[1,5-a]pyridine derivatives as antitumor agents, with specific compounds showing potent activity against human carcinoma without causing undesirable effects in mice (Naito et al., 2005).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-18-8-5-17(6-9-18)7-10-21(27)24-12-14-25(15-13-24)22(28)19-16-23-26-11-3-2-4-20(19)26/h2-6,8-9,11,16H,7,10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNWODVCQPQQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

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